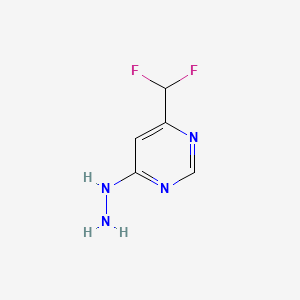
4-(Difluoromethyl)-6-hydrazinylpyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Difluoromethyl)-6-hydrazinylpyrimidine is a compound of significant interest in the field of medicinal chemistry and pharmaceutical research. This compound features a pyrimidine ring substituted with a difluoromethyl group at the 4-position and a hydrazinyl group at the 6-position. The presence of the difluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it a valuable candidate for drug development.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Difluoromethyl)-6-hydrazinylpyrimidine typically involves the introduction of the difluoromethyl group through difluoromethylation reactions. One common method is the reaction of pyrimidine derivatives with difluoromethylating agents under specific conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation processes using cost-effective and environmentally friendly reagents. The use of non-ozone depleting difluorocarbene reagents has been explored to streamline the production process .
化学反応の分析
Types of Reactions: 4-(Difluoromethyl)-6-hydrazinylpyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazinyl group to other functional groups.
Substitution: The difluoromethyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution can produce a variety of difluoromethylated derivatives .
科学的研究の応用
4-(Difluoromethyl)-6-hydrazinylpyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Industry: Utilized in the development of agrochemicals and materials science.
作用機序
The mechanism of action of 4-(Difluoromethyl)-6-hydrazinylpyrimidine involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s ability to form hydrogen bonds, thereby increasing its binding affinity to target proteins. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .
類似化合物との比較
4-Difluoromethyl pyrazole: Shares the difluoromethyl group but differs in the core structure.
N-Difluoromethyl azoles: Includes imidazoles, pyrazoles, and triazoles with difluoromethyl groups.
Uniqueness: 4-(Difluoromethyl)-6-hydrazinylpyrimidine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. The combination of the difluoromethyl and hydrazinyl groups enhances its potential as a versatile compound in various research fields .
生物活性
4-(Difluoromethyl)-6-hydrazinylpyrimidine is a compound of interest in medicinal chemistry, particularly due to its potential biological activities against various diseases, including cancer. This article delves into the biological activity of this compound, supported by research findings, data tables, and case studies.
This compound belongs to the class of pyrimidine derivatives, which are known for their diverse biological activities. The difluoromethyl group enhances its pharmacological properties by increasing lipophilicity and metabolic stability.
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of pyrimidine have been shown to inhibit various kinases involved in cancer progression. The compound's structure allows it to interact with key targets within cancer cells, potentially leading to apoptosis or reduced proliferation.
Table 1: Anticancer Activity of Pyrimidine Derivatives
| Compound | Target Kinase | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | FAK | TBD | |
| 2,4-Diarylaminopyrimidine | FAK | 0.113 | |
| TAE-226 | FAK | TBD |
The biological activity of this compound may involve the inhibition of focal adhesion kinase (FAK), a critical regulator in cancer cell signaling pathways. Inhibition of FAK can lead to decreased cell migration and invasion, which are essential for tumor metastasis.
Case Studies
Recent studies have focused on the synthesis and evaluation of hydrazone derivatives based on pyrimidine structures. For example, a study highlighted a derivative that demonstrated potent anti-thyroid cancer activity through FAK inhibition, showcasing the relevance of similar compounds in therapeutic applications.
Case Study Overview:
- Study Title: Discovery of novel 2,4-diarylaminopyrimidine hydrazone derivatives.
- Findings: Among the synthesized compounds, one derivative exhibited an IC50 value of 0.113 µM against TPC-1 thyroid cancer cells.
- Conclusion: The study emphasizes the potential of hydrazone derivatives as effective anticancer agents targeting FAK.
Pharmacokinetics and Toxicity
While specific pharmacokinetic data for this compound is limited, related compounds have shown favorable profiles. The presence of the difluoromethyl group may enhance metabolic stability and bioavailability.
Table 2: Pharmacokinetic Properties of Related Compounds
| Compound | Absorption | Distribution | Metabolism | Excretion |
|---|---|---|---|---|
| This compound | TBD | TBD | Hepatic (Phase I & II) | Renal |
| TAE-226 | High | Wide | CYP450 mediated | Urinary |
特性
分子式 |
C5H6F2N4 |
|---|---|
分子量 |
160.13 g/mol |
IUPAC名 |
[6-(difluoromethyl)pyrimidin-4-yl]hydrazine |
InChI |
InChI=1S/C5H6F2N4/c6-5(7)3-1-4(11-8)10-2-9-3/h1-2,5H,8H2,(H,9,10,11) |
InChIキー |
NIMREJFQBRNDGU-UHFFFAOYSA-N |
正規SMILES |
C1=C(N=CN=C1NN)C(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















